Unithiol
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74-61-3 (parent cpd) | |
| Record name | Unithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40958410 | |
| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4076-02-2, 37260-06-3 | |
| Record name | Unithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,3-dimercaptopropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Procedure
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Sulfhydrylation Reaction :
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Lead Salt Formation :
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Demediation and Salification :
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Recrystallization :
Advantages and Limitations
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Drawbacks : Lead handling requires stringent safety protocols, and residual lead must be <1 ppm in the final product.
Alternative Methods: Hydrogen Sulfide-Mediated Decomplexation
To circumvent lead usage, a modified approach employs hydrogen sulfide (H₂S) for decomplexation:
Key Steps
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Metal Complex Formation :
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H₂S Treatment :
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Complexes are decomposed with H₂S gas, precipitating metal sulfides and liberating DMPS.
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Purification :
Performance Metrics
Comparative Analysis of Synthetic Methods
Recent Advances in Catalytic and Enzymatic Synthesis
Emerging strategies aim to enhance efficiency and sustainability:
Zinc-Catalyzed Sulfhydrylation
Chemical Reactions Analysis
Types of Reactions: Unithiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol groups in this compound are particularly reactive and can form disulfide bonds under oxidative conditions. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used to reduce disulfide bonds back to thiol groups.
Major Products: The major products formed from these reactions include disulfides, reduced thiol compounds, and various substituted derivatives of this compound .
Scientific Research Applications
Unithiol has a wide range of scientific research applications across various fields:
Mechanism of Action
Unithiol exerts its effects primarily through its ability to chelate heavy metals. The thiol groups in this compound bind to metal ions, forming stable complexes that are excreted from the body through urine. This process prevents the metals from interacting with biological molecules and causing toxicity . This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimercaprol (BAL)
- Mechanism : BAL binds metals via two thiol groups but lacks a sulfonate group, reducing water solubility and necessitating intramuscular injection .
- Efficacy : BAL has a narrow therapeutic window and higher toxicity compared to unithiol. This compound exhibits comparable or superior inhibition of MBLs (e.g., NDM-1, VIM-2) with an inhibition constant (KI) of 16.7 µM, outperforming BAL in both safety and potency .
- Clinical Use : BAL is largely obsolete, replaced by this compound and DMSA .
Dimercaptosuccinic Acid (DMSA)
- Mechanism : DMSA also uses two thiol groups for metal chelation but lacks the sulfonate group, limiting its ability to form hydrogen bonds with MBL active sites .
- Efficacy: While DMSA is effective orally, this compound shows stronger MBL inhibition (IC50 ~7.9 µM vs. D-captopril) and broader therapeutic applications, including intravenous use .
- Synergy with Antibiotics: this compound restores carbapenem efficacy in resistant K. pneumoniae and P. aeruginosa strains, reducing MIC values by 2–4-fold when combined with imipenem or doripenem .
Ethylenediaminetetraacetic Acid (EDTA)
- Mechanism: EDTA chelates zinc ions in MBLs non-specifically, disrupting enzyme activity .
- Efficacy : EDTA is a reference MBL inhibitor but lacks clinical utility due to systemic toxicity. This compound matches EDTA’s inhibitory effects (e.g., disk diffusion assays) while being safer and more target-specific .
L-Captopril
- Efficacy : this compound’s dual thiol groups enable stronger zinc coordination in MBLs, achieving a KI of 16.7 µM—10x more potent than L-captopril .
Key Research Findings and Data Tables
Table 1: Inhibition Constants and Selectivity of Chelators Against MBLs
Table 2: Synergistic Effects of this compound with β-Lactam Antibiotics
| Bacterial Strain | MBL Produced | Antibiotic (MIC Reduction) | This compound Dose | Reference |
|---|---|---|---|---|
| K. pneumoniae 409 | NDM-1 | Imipenem (4-fold) | 6.3 mg/mL | |
| P. aeruginosa B-2099/18 | VIM-2 | Doripenem (2-fold) | 3770 µg/disk |
Molecular Mechanism of this compound in MBL Inhibition
This compound competitively inhibits MBLs by:
Zinc Displacement : One thiol group occupies the catalytic site between Zn²⁺ ions, replacing the hydroxyl group critical for substrate hydrolysis .
Hydrogen Bonding : The sulfonate group forms hydrogen bonds with lysine (NDM-1) or arginine (VIM-2), stabilizing the enzyme-inhibitor complex .
Structural Flexibility : this compound adapts to divergent MBL active sites (e.g., Zn²⁺ spacing in NDM-1: 3.5 Å vs. VIM-2: 4.5 Å), a feature absent in single-thiol agents like captopril .
Clinical and Preclinical Advantages
- Safety : this compound’s LD50 in mice exceeds 2000 mg/kg, with minimal renal toxicity compared to BAL .
- Broad-Spectrum Activity : Effective against NDM-1, VIM-2, and IMP-1 MBLs, as well as heavy metals .
- Drug Repurposing: Phase I trials (TRUE-1) explore its use against snakebite envenoming via SVMP inhibition .
Biological Activity
Unithiol, also known as 2,3-dimercaptopropanesulfonate (DMPS), is a thiol-containing compound primarily recognized for its role as a chelating agent in the treatment of heavy metal poisoning. Recent research has expanded its therapeutic potential beyond traditional applications, revealing significant biological activities that may benefit various clinical scenarios. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in treating specific conditions, and pharmacokinetic properties.
This compound's biological activity is largely attributed to its ability to form complexes with metal ions, thereby facilitating their excretion from the body. This chelation mechanism is crucial in cases of heavy metal toxicity. However, this compound has also been identified as a competitive inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance.
Inhibition of Metallo-β-Lactamases
A pivotal study demonstrated that this compound effectively inhibits MBLs such as NDM-1 and VIM-2, which are responsible for the hydrolysis of β-lactam antibiotics. The study utilized both experimental and theoretical approaches to elucidate the binding interactions between this compound and these enzymes. Key findings include:
- Inhibition Constant : The inhibition constant () for this compound against NDM-1 was found to be , indicating a potent inhibitory effect comparable to established inhibitors like D-captopril .
- Competitive Mechanism : this compound competes with the substrate for binding to the active site of MBLs, effectively protecting antibiotics like imipenem from degradation .
1. Heavy Metal Poisoning
This compound is widely used in clinical settings as an antidote for heavy metal poisoning, particularly arsenic and mercury. Its efficacy in this regard stems from its strong chelating properties, which facilitate the removal of toxic metals from biological systems.
2. Snakebite Envenomation
Recent trials have explored the repurposing of this compound for treating snakebite envenomation. A phase I clinical trial (TRUE-1) assessed its safety and pharmacokinetics in healthy adults. Key outcomes included:
- Safety Profile : this compound demonstrated a favorable safety profile with minimal adverse effects reported during dose escalation .
- Pharmacokinetics : The study revealed rapid absorption and metabolism of this compound, with a half-life ranging from 9.1 hours after oral administration to approximately 20 hours for total this compound .
| Study | Participants | Dose | Main Findings |
|---|---|---|---|
| Maiorino 1991 | 10 male volunteers | 300 mg oral | Cmax: 11.9 µM, Tmax: 3.7 hours |
| Hurlbut 1994 | 5 volunteers | 3 mg/kg IV | Rapid transformation to disulfide forms; elimination half-life: 1.8 hours for parent drug |
| TRUE-1 Trial | 64 healthy adults | Ascending doses | Favorable safety profile; pharmacokinetic analysis ongoing |
Research Findings and Case Studies
Research has highlighted this compound's potential beyond chelation therapy:
- Antimicrobial Activity : this compound has shown synergistic effects when combined with β-lactam antibiotics against resistant bacterial strains .
- Liver Protection : Studies indicate that this compound may exert protective effects on the liver under conditions of mechanical injury combined with metal poisoning .
Q & A
Q. What is the primary mechanism by which unithiol inhibits snake venom metalloproteinases (SVMPs)?
this compound acts as a zinc-chelating agent, binding to the catalytic zinc ions in SVMPs and disrupting their enzymatic activity. This mechanism is critical for neutralizing venom-induced coagulopathy and tissue damage. Preclinical studies show that 150 µM this compound inhibits SVMP-driven coagulopathy in vitro, with higher doses (e.g., 1,500 mg oral) required to achieve therapeutic plasma concentrations in vivo .
Q. What are the pharmacokinetic properties of this compound in humans?
Key parameters include:
- Absorption : Oral bioavailability is 39% (range: 19–62%), with peak plasma concentrations (Cmax) at 4 hours post-administration .
- Metabolism : Rapid oxidation to disulfide metabolites (e.g., cyclic polymeric disulfides), which are not bioactive chelators. Only 12% of unaltered drug remains in blood 15 minutes after IV administration .
- Elimination : Renal excretion (10% as unaltered drug; 74% as disulfide metabolites), with a half-life of 1.8 hours after IV dosing .
Q. How does this compound compare to antivenom in preclinical models of snakebite envenoming?
this compound demonstrates cross-species efficacy against viper venoms (e.g., Echis ocellatus) by targeting SVMPs. In murine models, co-administration with antivenom reduced mortality more effectively than either therapy alone, suggesting synergistic effects .
Advanced Research Questions
Q. What experimental challenges arise in quantifying this compound’s pharmacokinetics due to its instability?
this compound oxidizes rapidly ex vivo, even at -80°C. To mitigate this, studies use:
- Acid Citrate Dextrose (ACD) tubes for blood collection (low pH inhibits oxidation) .
- Triplicate plasma samples: untreated, reduced (to measure total this compound), and alkylated (to measure reduced this compound) .
- Formic acid-treated urine samples to stabilize metabolites . These methods are critical for reliable LC-MS quantification but require validation for each study .
Q. How do contradictory findings on this compound’s efficacy in reducing dehydroascorbic acid (DHAA) inform assay optimization?
Evidence shows this compound’s DHAA reduction efficiency varies with pH:
Q. Why did the TRUE-1 trial omit a placebo group, and how does this impact data interpretation?
The trial prioritized safety monitoring in healthy volunteers over placebo controls due to:
- Small sample size (N=64), limiting statistical power to distinguish drug-related adverse events .
- Ethical considerations for a repurposed drug with known safety profiles in heavy metal poisoning . This design focuses on dose-escalation safety but complicates attribution of mild adverse events (e.g., reversible skin rashes) to this compound .
Q. What methodological limitations arise from using non-compartmental analysis (NCA) for this compound pharmacokinetics?
NCA provides key parameters (e.g., AUC, Cmax) but cannot model mixed kinetics or determine compartmental distribution. This limits mechanistic insights into this compound’s absorption/metabolism, necessitating future compartmental modeling studies .
Emerging Applications & Data Gaps
Q. Can this compound inhibit metallo-β-lactamases (MBLs) in carbapenem-resistant bacteria?
Preliminary data show this compound inhibits MBLs (e.g., NDM-1, VIM-2) in Klebsiella pneumoniae and Pseudomonas aeruginosa by zinc chelation. Synergy with β-lactam antibiotics is under investigation, but clinical translation requires toxicity profiling at higher doses .
Q. How does this compound mitigate hepatotoxicity in heavy metal co-exposure scenarios?
In rats with copper/zinc intoxication and skeletal injury, this compound reduced liver toxicity by 40–60% (measured via bromosulfophthalein clearance and direct bilirubin levels). However, optimal dosing in multi-metal exposure models remains unstudied .
Q. What are the implications of this compound’s protein-binding behavior for tissue distribution?
this compound forms disulfide-linked albumin complexes (84% of protein-bound fraction), confining metabolites to plasma. This limits tissue penetration but enhances plasma retention for systemic venom neutralization. Free this compound (<1% of total) likely drives therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
